Nonatriaconta-1,3-diene
Description
Properties
CAS No. |
77046-51-6 |
|---|---|
Molecular Formula |
C39H76 |
Molecular Weight |
545.0 g/mol |
IUPAC Name |
nonatriaconta-1,3-diene |
InChI |
InChI=1S/C39H76/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-39H2,2H3 |
InChI Key |
CDCKSGVPENFHPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Conjugated Dienes
Stereoselective Construction of 1,3-Dienes
The precise arrangement of atoms in a 1,3-diene is crucial, and its synthesis must therefore be highly stereoselective. Methodologies for achieving this include transition-metal-catalyzed cross-coupling reactions, which join two molecular fragments with a predefined stereochemistry. mdpi.com These reactions are a cornerstone of modern organic synthesis due to their efficiency and functional group tolerance. rsc.org
Among the most powerful strategies for forming 1,3-dienes are palladium-catalyzed cross-coupling reactions. rsc.org These methods suffer from fewer drawbacks than other techniques and can be highly effective for creating diene and polyene structures. rsc.org
The Heck vinylation reaction is a key method for creating dienes by forming a bond between an activated partner and a vinylic C-H bond of a terminal olefin. mdpi.com The two primary variants are the Mizoroki-Heck reaction, which uses vinyl halides, and the oxidative Heck reaction, which employs vinylboronic acids. mdpi.com Oxidative Heck reactions using a Pd(II)/sulfoxide (B87167) catalytic system are particularly effective for producing complex dienes and polyenes with high stereoselectivity, as this system prevents palladium-hydride isomerizations that can compromise the geometry of the final product. nih.gov This approach allows for the use of stoichiometric amounts of the olefin substrate, making it suitable for complex molecule synthesis. nih.gov
Table 1: Examples of Oxidative Heck Vinylation for Diene Synthesis nih.gov
| Olefin Substrate | Vinyl Boronic Ester | Product | Yield (%) |
| 1-Octene | (E)-Oct-1-en-1-ylboronic acid pinacol (B44631) ester | (3E,5E)-Hexadeca-3,5-diene | 75 |
| Styrene | (E)-Styrylboronic acid pinacol ester | (1E,3E)-1,4-Diphenylbuta-1,3-diene | 80 |
| Allyl acetate | (E)-Hex-1-en-1-ylboronic acid pinacol ester | (2E,4E)-Nona-2,4-dien-1-yl acetate | 68 |
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. youtube.comyoutube.com For diene synthesis, this typically involves coupling a vinylboronic acid or ester with a vinyl halide. mdpi.com This reaction is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide variety of functional groups. organic-chemistry.org A base is required to facilitate the transmetalation step in the catalytic cycle. youtube.com Recent modifications have focused on developing base-free conditions or using alternative boron reagents to synthesize complex dienyl derivatives. nih.gov
Table 2: Suzuki-Miyaura Coupling for Diene Synthesis mdpi.com
| Vinyl Halide/Triflate | Vinylboronic Acid/Ester | Catalyst/Base | Product | Yield (%) |
| (E)-(2-Bromovinyl)benzene | (E)-Styrylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | (1E,3E)-1,4-Diphenylbuta-1,3-diene | 95 |
| 3-Bromochromone | Phenylvinylboronic acid | Pd(OAc)₂ / [bmim]PF₆ | 3-(Phenylvinyl)chromone | 92 |
| (E)-1-Iodo-1-hexene | (E)-1-Propenylboronic acid | PdCl₂(dppf) / K₃PO₄ | (2E,4E)-Nona-2,4-diene | 88 |
The Hiyama coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between organosilanes and organic halides. organic-chemistry.org A key feature of this reaction is the requirement for an activator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to polarize the silicon-carbon bond and facilitate transmetalation. rsc.orgorganic-chemistry.org This method is an alternative to the Suzuki coupling, leveraging the stability and ease of handling of organosilicon reagents. organic-chemistry.org A robust protocol for synthesizing highly functionalized 1,3-dienes involves a sequence of alkyne hydrosilylation to form a vinylsilane, followed by a Hiyama coupling with a vinyl iodide, which often produces the diene as a single E,E isomer. rsc.orglancs.ac.uk
Table 3: Hiyama Coupling for Stereodefined 1,3-Diene Synthesis rsc.org
| Vinylsilane | Vinyl Iodide | Catalyst/Activator | Product | Yield (%) |
| (E)-Benzyldimethyl(styryl)silane | (E)-1-Iodo-4-methoxybenzene | Pd(OAc)₂ / TBAF | (1E,3E)-1-(4-Methoxyphenyl)-4-phenylbuta-1,3-diene | 85 |
| (E)-(Hex-1-en-1-yl)benzyldimethylsilane | (E)-1-Iodo-1-octene | Pd(OAc)₂ / TBAF | (5E,7E)-Tetradeca-5,7-diene | 78 |
| (E)-Benzyldimethyl(2-phenylprop-1-en-1-yl)silane | (E)-Iodostyrene | Pd(OAc)₂ / TBAF | (1E,3E)-1,3-Diphenyl-2-methylbuta-1,3-diene | 72 |
Three-component coupling reactions represent a highly efficient strategy for building molecular complexity, as they combine three different starting materials in a single step. acs.orgnih.gov Palladium catalysis enables several such transformations for the stereoselective synthesis of 1,3-dienes. One novel approach involves the reaction of alkenes, bromoalkynes, and boronic acids. acs.orgresearcher.life In this process, the alkene serves as both a hydride and alkenyl donor, leading to the highly stereoselective formation of (Z,E)-1,3-diene derivatives under oxidant-free conditions. acs.orgresearcher.life Another example is the vicinal diarylation of terminal 1,3-dienes using aryldiazonium salts and arylboronic acids, which installs two different aryl groups across the terminal double bond. nih.gov
Table 4: Palladium-Catalyzed Three-Component Diene Synthesis acs.org
| Alkene | Bromoalkyne | Boronic Acid | Product | Yield (%) |
| 1-Octene | 1-Bromo-2-phenylacetylene | 4-Methoxyphenylboronic acid | (1Z,3E)-1-(4-Methoxyphenyl)-1,3-decadiene | 85 |
| Styrene | 1-Bromo-1-hexyne | Phenylboronic acid | (3Z,5E)-3-Butyl-1,5-diphenylpenta-1,3-diene | 76 |
| Cyclohexene (B86901) | 1-Bromo-2-(4-chlorophenyl)acetylene | 4-Tolylboronic acid | (1Z,3E)-1-(4-Chlorophenyl)-2-cyclohexyl-1-(p-tolyl)ethene | 81 |
A synergistic copper/palladium catalytic system enables the stereoselective synthesis of syn-borylated 1,3-dienes, which are valuable synthetic intermediates. mdpi.comresearchgate.net This methodology involves the reaction of alkynes, alkenyl bromides, and a diboron (B99234) reagent like bis(pinacolato)diboron. researchgate.net The process begins with a copper-catalyzed carboboration of the alkyne to generate a β-boryl-substituted alkenylcopper intermediate. This intermediate then undergoes a stereoretentive palladium-catalyzed cross-coupling with the alkenyl halide to afford the diversely substituted syn-borylated 1,3-diene with excellent regio- and stereocontrol. mdpi.comresearchgate.net
Table 5: Cu/Pd-Catalyzed Synthesis of syn-Borylated 1,3-Dienes researchgate.net
| Alkyne | Alkenyl Bromide | Diboron Reagent | Product | Yield (%) |
| 1-Octyne | (E)-1-Bromo-1-hexene | Bis(pinacolato)diboron | (3E,5Z)-5-(Hex-1-en-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dodec-5-ene | 85 |
| Phenylacetylene | (E)-Bromostyrene | Bis(pinacolato)diboron | (1Z,3E)-1,4-Diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)buta-1,3-diene | 92 |
| Cyclopropylacetylene | (E)-1-Bromo-2-cyclopropylethene | Bis(pinacolato)diboron | (1Z,3E)-1,4-Dicyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)buta-1,3-diene | 78 |
Olefination Reactions in 1,3-Diene Construction
Olefination reactions represent a classical and powerful approach for the formation of carbon-carbon double bonds and have been extensively adapted for the synthesis of conjugated dienes. mdpi.com Modern iterations of these reactions offer high levels of stereocontrol, which is critical for accessing specific isomers of complex molecules like nonatriaconta-1,3-diene.
The Julia-Kocienski olefination is a prominent method for stereoselective alkene synthesis, reacting a heterocyclic sulfone with a carbonyl compound. A significant advancement in this area is the development of modifications that allow for predictable control over the (E/Z)-selectivity of the newly formed double bond in 1,3-dienes. nih.govmdpi.com This control is achieved by modulating the reaction conditions to influence the reversibility of the initial addition step and the subsequent Smiles rearrangement, which ultimately determines the stereochemical outcome. mdpi.com
The selectivity of the reaction is highly dependent on the structure of the aldehyde used. nih.govacs.org Research has shown that by employing cation-specific chelating agents, such as 18-crown-6 (B118740) or tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1), in polar solvents, the (E/Z) selectivity can be effectively steered. mdpi.com For instance, non-branched aliphatic aldehydes tend to favor the formation of (Z)-olefins due to steric factors, whereas branched or aromatic aldehydes predominantly yield (E)-olefins. mdpi.com This aldehyde-dependent selectivity provides a versatile tool for synthesizing specific stereoisomers of 1,3-dienes. acs.orgthieme.com The reaction proceeds through a synperiplanar elimination process, which is a key factor in its high (E)-stereoselectivity under many conditions. nih.gov
| Aldehyde Type | Typical Major Isomer | Key Condition for Selectivity |
|---|---|---|
| Non-branched Aliphatic | (Z)-olefin | Use of chelating agents (e.g., 18-crown-6, TDA-1) in polar solvents. mdpi.com |
| Branched Aliphatic / Aromatic | (E)-olefin | Standard conditions or with chelating agents. mdpi.com |
The Wittig reaction, which involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone, is a foundational method for alkene synthesis. rsc.orgfigshare.com While robust, traditional Wittig-based approaches for synthesizing 1,3-dienes often suffer from a lack of stereoselectivity, yielding mixtures of E and Z isomers. organic-chemistry.org The stereochemical outcome is influenced by the nature of the ylide; stabilized ylides typically favor (E)-alkenes, while unstabilized ylides tend to produce (Z)-alkenes. rsc.org
To overcome the challenge of poor selectivity, a two-step strategy involving a non-stereospecific Wittig reaction followed by a selective double-bond isomerization has been developed. organic-chemistry.org This approach first generates a mixture of (E)- and (Z)-1,3-dienes via a standard Wittig olefination. Subsequently, this mixture is treated with a specific cobalt catalyst system, [CoBr₂(py-imine)], in the presence of zinc powder and zinc iodide. This catalytic system selectively isomerizes the diene mixture into the thermodynamically favored single isomer, often the (Z)-configured 1,3-diene, with high selectivity. organic-chemistry.org This sequential method provides a reliable pathway to stereodefined dienes when direct stereoselective olefination is challenging. organic-chemistry.org
Lewis acids are widely used in organic synthesis to activate substrates and control reaction outcomes. mdpi.com While commonly employed to catalyze Diels-Alder reactions where dienes act as reactants, Lewis acids can also promote addition reactions that construct the diene skeleton itself. organic-chemistry.orgresearchgate.net
A notable example is the Lewis acid-promoted addition of 1,3-bis(silyl)propenes to aldehydes. This method provides a mild, base-free, and straightforward route to (E)-1,3-dienes with excellent stereoselectivity and in good yields. The reaction proceeds via the activation of the aldehyde by the Lewis acid, facilitating the nucleophilic attack of the silylpropene. The subsequent elimination of the silyl (B83357) group leads to the formation of the conjugated diene, with the geometry of the starting silylpropene translating into a highly stereoselective (E)-configuration for the final product.
| Lewis Acid | Reactants | Product | Key Feature |
|---|---|---|---|
| Various (e.g., TiCl₄, BF₃·OEt₂) | 1,3-bis(silyl)propene + Aldehyde | (E)-1,3-diene | Excellent (E)-stereoselectivity, mild, base-free conditions. |
Olefin Metathesis and Rearrangement Strategies
Beyond classical olefination, olefin metathesis and molecular rearrangements have emerged as powerful, atom-economical strategies for synthesizing 1,3-dienes. mdpi.com These methods often provide access to complex diene structures that are difficult to obtain through other means.
Enyne metathesis is a ruthenium-catalyzed bond reorganization reaction between an alkyne and an alkene that efficiently produces 1,3-dienes. mdpi.com The thermodynamic stability of the resulting conjugated diene system serves as the driving force for this transformation. mdpi.com The reaction can be performed in both an intramolecular fashion, known as Ring-Closing Enyne Metathesis (RCEYM), and an intermolecular version, called Cross-Enyne Metathesis (EYCM).
EYCM, particularly using ethylene (B1197577) as the alkene partner, is a highly effective method for converting terminal alkynes into 2-substituted-1,3-dienes. researchgate.net The use of second-generation Grubbs-type catalysts, which feature N-heterocyclic carbene (NHC) ligands, has significantly expanded the scope of this reaction, allowing even alkynes without a coordinating heteroatom at the propargylic position to react efficiently. This process involves the formal cleavage of the ethylene double bond, with each methylene (B1212753) unit being added to the alkyne carbons to generate the 1,3-diene product. researchgate.net
| Catalyst | Substrates | Reaction Type | Key Advantage |
|---|---|---|---|
| Grubbs' First Generation | Alkyne (with propargylic heteroatom) + Ethylene | Cross-Enyne Metathesis (EYCM) | Forms 2-substituted-1,3-dienes. researchgate.net |
| Grubbs' Second Generation (NHC ligand) | Various Alkynes + Ethylene | Cross-Enyne Metathesis (EYCM) | Broader substrate scope, higher reactivity. |
| Ruthenium Catalysts | Substrate with alkene and alkyne moieties | Ring-Closing Enyne Metathesis (RCEYM) | Forms cyclic 1,3-dienes. organic-chemistry.org |
The rearrangement of alkylallenes into their more thermodynamically stable 1,3-diene isomers is an atom-efficient and redox-neutral transformation. This process can be viewed as a formal 1,3-hydrogen migration and can be promoted through various means, including acid catalysis or transition metal mediation. mdpi.com
Early examples relied on acid-mediated conditions, but these often had limited substrate scope. More recent developments have focused on transition metal catalysts, which offer improved efficiency and broader applicability. Gold and palladium catalysts, in particular, have proven effective for the rearrangement of aryl-substituted allenes. For example, Au(III) catalysts can promote the rearrangement at ambient temperatures with excellent scope. Palladium-catalyzed methods also provide a direct conversion of aryl allenes to 1,3-dienes, often proceeding through a hydro-palladation/dehydro-palladation mechanism. This rearrangement strategy is an appealing alternative to other synthetic methods as it leverages the inherent stability of the conjugated diene product to drive the reaction forward. mdpi.com
Novel Carbon-Carbon Bond Forming Processes for Diene Scaffolds
The direct construction of the diene backbone through carbon-carbon bond formation represents a highly convergent approach to complex molecules like this compound.
The formation of C(sp²)-C(sp²) bonds to create conjugated dienes can be achieved without the use of traditional transition-metal catalysts, aligning with the principles of green chemistry. preprints.org One such approach involves the reductive coupling of tosylhydrazones and allenylboronic acids. nih.gov This reaction is effective for synthesizing tetra- and pentasubstituted conjugated dienes. The proposed mechanism involves the in-situ formation of a diazo compound from the tosylhydrazone, which then couples with the allenylboronic acid. nih.gov The resulting intermediate undergoes an allenyl migration followed by protodeboronation to yield the conjugated diene product. nih.gov
Another metal-free strategy is the photoinduced C(sp²)–H/C(sp²)–H cross-coupling of alkenes, such as the reaction between vinylarenes and ketene (B1206846) dithioacetals. acs.org This method is highly regio- and stereoselective, proceeds under mild conditions, and can even be driven by natural sunlight for gram-scale synthesis. acs.org It offers a direct route to substituted 1,3-dienes by forming a C(sp²)-C(sp²) bond without requiring external oxidants or precious metals. acs.org These transition-metal-free methods provide sustainable alternatives to classical cross-coupling reactions. preprints.orgacs.org
A powerful strategy for forming conjugated dienes is the oxidative Heck reaction, which couples non-activated terminal olefins with vinyl boronic esters. nih.govorganic-chemistry.org This palladium(II)/sulfoxide-catalyzed cross-coupling offers an advantage over traditional methods by requiring pre-activation of only one of the vinyl partners. nih.gov A key feature of this methodology is the use of a sulfoxide ligand, which effectively retards palladium-hydride isomerizations that have historically limited the Heck reaction's ability to produce stereodefined conjugated dienes. nih.govorganic-chemistry.org
The reaction typically proceeds with good yields and excellent stereoselectivity, favoring the formation of E-dienes. nih.gov It allows for the use of near-equimolar amounts of the olefin with a slight excess of the vinyl boronic ester. nih.gov The method is tolerant of diverse functionalities on both coupling partners, making it suitable for the synthesis of complex dienes and polyenes found in bioactive molecules. nih.gov For instance, vinyl boronic esters with allylic substitution, including both alkyl and oxygen moieties, have been shown to be effective coupling partners. nih.gov
A specialized method for synthesizing highly substituted conjugated dienes involves a halonium-promoted 1,2-sulfur migration from propargylic thioethers. rsc.orgrsc.orgnih.gov In this reaction, the propargylic thioether is activated by a halonium source, such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). rsc.orgresearchgate.net This activation induces a 1,2-sulfur migration, which is followed by an elimination step facilitated by the succinimidate anion. rsc.org The result is the formation of a conjugated 1-bromo or 1-iodo-1,3-diene that also bears a sulfide (B99878) substituent. rsc.org
This transformation proceeds under mild conditions and generally exhibits high control over both regio- and diastereoselectivity, leading to the formation of tetrasubstituted alkenes with a defined geometry. rsc.orgrsc.org The high degree of control is rationalized by the formation of a key intermediate resulting from an anti-nucleophilic attack of the sulfur on the alkyne, which has been activated by the halonium source. rsc.org The resulting highly functionalized dienes can serve as versatile building blocks for further synthetic elaborations. rsc.orgresearchgate.net
Titanium-catalyzed cross-cyclomagnesiation of 1,2-dienes (allenes) provides an efficient route to stereodefined dienes. sciforum.net This methodology involves the reaction of a mixture of two different allenes with a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), in the presence of a catalytic amount of a titanium complex like Dichlorobis(cyclopentadienyl)titanium(IV) (Cp₂TiCl₂). sciforum.netresearchgate.net The reaction proceeds via the formation of a five-membered titanacycle, which then undergoes transmetalation with the Grignard reagent to form a magnesacyclopentane intermediate.
This organomagnesium compound can then be quenched with water or other electrophiles to yield unsymmetrical 1,5-dienes with high stereochemical purity, often with Z-configuration at the newly formed double bonds. sciforum.net The method is particularly valuable for the synthesis of unsymmetrical dienes that are difficult to access through other means. sciforum.net It has been successfully applied to the synthesis of various biologically active compounds, including insect pheromones and natural fatty acids, demonstrating its utility in constructing complex molecular architectures. sciforum.netresearchgate.net
Table 3: Overview of C-C Bond Forming Processes for Diene Synthesis
| Methodology | Key Reagents | Product Type | Key Features |
| Transition-Metal-Free Coupling | Tosylhydrazones, allenylboronic acids. nih.gov | Substituted 1,3-dienes. | Avoids transition metals; forms tetra- and pentasubstituted dienes. nih.gov |
| Oxidative Coupling | Alkenes, vinyl boronic esters, Pd(II)/sulfoxide catalyst. nih.govorganic-chemistry.org | Complex (E)-dienes. | High stereoselectivity for E-isomers; suppresses unwanted isomerization. nih.gov |
| 1,2-Sulfur Migration | Propargylic thioethers, NIS/NBS. rsc.org | 1-Halo-2-thio-1,3-dienes. | High regio- and diastereoselectivity; mild conditions. rsc.orgrsc.org |
| Ti-Catalyzed Cyclomagnesiation | 1,2-Dienes, EtMgBr, Cp₂TiCl₂. sciforum.net | Unsymmetrical 1,5-dienes. | High stereochemical purity; effective for unsymmetrical products. sciforum.net |
Elucidating Reaction Mechanisms and Reactivity Profiles
Cycloaddition Chemistry of 1,3-Dienes
Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. byjus.com For 1,3-dienes such as Nonatriaconta-1,3-diene, the most significant of these is the [4+2] cycloaddition, famously known as the Diels-Alder reaction. jove.com
The Diels-Alder reaction is a powerful and widely utilized tool in organic synthesis for the formation of six-membered rings. wikipedia.org It involves the reaction of a conjugated diene with a substituted alkene, referred to as the dienophile. unacademy.com
The Diels-Alder reaction is a prime example of a concerted process, meaning that all bond breaking and bond formation occur in a single, simultaneous step. study.com There are no intermediate species formed during the reaction. unacademy.com This concerted nature is a hallmark of pericyclic reactions, which are characterized by a cyclic transition state. libretexts.org
From a molecular orbital perspective, the reaction is classified as a [π4s + π2s] cycloaddition according to the Woodward-Hoffmann rules. wikipedia.org This notation indicates that a 4π-electron system (the diene) and a 2π-electron system (the dienophile) interact in a suprafacial manner, where the new bonds are formed on the same face of each component. byjus.comwikipedia.org This suprafacial-suprafacial approach is thermally allowed and proceeds without the need for photochemical activation. fiveable.me The concerted movement of six π electrons (four from the diene and two from the dienophile) through this cyclic transition state leads to the formation of two new sigma bonds and one new pi bond in the resulting cyclohexene (B86901) ring. jove.com
The Diels-Alder reaction is renowned for its high degree of stereospecificity and regioselectivity. The stereochemistry of the reactants is faithfully translated into the product. unacademy.com For instance, a cis-dienophile will yield a cis-substituted cyclohexene, while a trans-dienophile will result in a trans-substituted product. libretexts.org Similarly, the stereochemistry of the substituents on the diene is also retained in the final adduct. libretexts.org
Regioselectivity arises when both the diene and the dienophile are unsymmetrically substituted. The orientation of the addition is governed by the electronic properties of the substituents. In a normal-demand Diels-Alder reaction, the most common type, the reaction is favored between an electron-rich diene and an electron-poor dienophile. The regioselectivity can often be predicted by considering the resonance structures of the reactants, which indicate the most nucleophilic and electrophilic centers. ucsb.edu
A critical prerequisite for a diene to participate in a Diels-Alder reaction is its ability to adopt an s-cis conformation. libretexts.org This conformation, where the two double bonds are on the same side of the single bond connecting them, is necessary to allow for the proper orbital overlap with the dienophile in the cyclic transition state. libretexts.orgmasterorganicchemistry.com Acyclic dienes, such as this compound, can exist in both s-cis and s-trans conformations, with the s-trans form typically being more stable due to reduced steric hindrance. masterorganicchemistry.comlibretexts.org However, for most acyclic dienes, there is a rapid equilibrium between the two conformers, allowing the reaction to proceed through the less stable but reactive s-cis conformation. libretexts.org The long alkyl chain in this compound is not expected to significantly hinder the adoption of the s-cis conformation, as the steric interactions would be minimal at the reactive diene portion of the molecule. stackexchange.com
The rate of the Diels-Alder reaction is profoundly influenced by the electronic nature of the substituents on both the diene and the dienophile. masterorganicchemistry.com In a normal-demand Diels-Alder reaction, the reaction rate is accelerated by the presence of electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile. libretexts.org
EDGs, such as alkyl groups, increase the electron density of the diene, raising the energy of its highest occupied molecular orbital (HOMO). chemistrysteps.com Conversely, EWGs on the dienophile lower the energy of its lowest unoccupied molecular orbital (LUMO). organic-chemistry.org This narrowing of the HOMO-LUMO energy gap between the diene and dienophile leads to a stronger orbital interaction and a lower activation energy for the reaction. organic-chemistry.org The long alkyl chain of this compound acts as a weak electron-donating group, thus slightly activating the diene for reaction.
| Substituent Effect | Diene | Dienophile | Reaction Rate |
| Normal Demand | Electron-Donating Group (EDG) | Electron-Withdrawing Group (EWG) | Accelerated |
| No Substituent | No Substituent | Slow | |
| Electron-Withdrawing Group (EWG) | Electron-Donating Group (EDG) | Very Slow/No Reaction | |
| Inverse Demand | Electron-Withdrawing Group (EWG) | Electron-Donating Group (EDG) | Accelerated |
While the normal-demand Diels-Alder reaction is more common, the electronic roles of the diene and dienophile can be reversed in what is known as the inverse electron-demand Diels-Alder (IEDDA) reaction. wikipedia.org This type of reaction occurs between an electron-poor diene and an electron-rich dienophile. nih.gov
In an IEDDA reaction, the diene is substituted with electron-withdrawing groups, which lower the energy of both its HOMO and LUMO. wikipedia.org The dienophile, conversely, is substituted with electron-donating groups, which raise the energy of its HOMO and LUMO. wikipedia.org In this scenario, the primary orbital interaction is between the HOMO of the dienophile and the LUMO of the diene. nih.gov IEDDA reactions are particularly useful for the synthesis of heterocyclic compounds, as electron-deficient dienes often contain heteroatoms. wikipedia.org
| Reaction Type | Diene | Dienophile | Key Orbital Interaction |
| Normal Electron-Demand | Electron-rich | Electron-poor | HOMO (diene) - LUMO (dienophile) |
| Inverse Electron-Demand | Electron-poor | Electron-rich | HOMO (dienophile) - LUMO (diene) |
Theoretical and Experimental Elucidation of Cyclic Transition States
The study of concerted reactions involving conjugated dienes, such as cycloadditions, often involves the characterization of cyclic transition states. Understanding these transient structures is key to predicting reaction outcomes, including stereochemistry and regiochemistry.
Theoretical Approaches: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating transition states. researchgate.netucdavis.edu These computational methods can model the geometry and energy of the transition state, providing insights into the activation barrier of a reaction. researchgate.net For instance, in Diels-Alder reactions involving cyclic dienes, calculations can dissect the activation energy into components like the distortion energies of the diene and dienophile and the interaction energy between them. researchgate.netnih.govoregonstate.edu This allows researchers to understand how factors like ring strain influence reactivity. researchgate.net
Experimental Methods: Experimentally, the nature of a transition state is inferred from kinetic studies and product analysis. The stereospecificity of many diene reactions provides strong evidence for concerted mechanisms with ordered, cyclic transition states. researchgate.net For example, the stereospecific 1,4-addition of certain reagents to cyclic dienes, resulting in exclusively cis or trans products, points to a highly organized transition state where the nucleophile and electrophile add from specific faces of the diene plane. researchgate.net The study of pericyclic reactions, in general, relies on the analysis of product stereochemistry to confirm the cyclic, conjugated nature of the transition state, as predicted by the Woodward-Hoffmann rules. youtube.com
Polymerization and Oligomerization Pathways of Conjugated Dienes
Conjugated dienes like this compound are important monomers for the synthesis of polymers with unique properties, such as elasticity. idc-online.comlibretexts.org The polymerization process can be initiated by various methods and can proceed through different addition pathways, leading to polymers with diverse structures and properties. theorango.comlibretexts.org
Radical and Ionic Polymerization Mechanisms in Diene Systems
Polymerization of conjugated dienes can be initiated by radicals or ionic species (acids or anions). pressbooks.publamission.edu
Radical Polymerization: This mechanism involves an initiator that generates a free radical. The radical adds to the diene monomer, creating a new, larger radical which then propagates the chain by adding to successive monomer units. Radical-chain mechanisms are common in diene additions. pharmaguideline.com
Ionic Polymerization: Acid-catalyzed (cationic) polymerization is a common method where an acid protonates one of the double bonds, creating a resonance-stabilized allylic carbocation. libretexts.orglamission.edu This cation then acts as an electrophile, adding to another monomer molecule to propagate the polymer chain. Anionic polymerization, often initiated by organometallic compounds, is also a crucial method, particularly for controlling polymer microstructure.
Regiochemical Control: 1,2- vs. 1,4-Addition Pathways
During polymerization, each monomer unit can be incorporated into the growing chain in two principal ways: 1,2-addition or 1,4-addition. libretexts.org This choice is a defining feature of diene chemistry.
1,2-Addition: The growing polymer chain adds across one of the two double bonds (e.g., at carbons 1 and 2), leaving a vinyl group pendant to the polymer backbone.
1,4-Addition: The chain adds to the ends of the conjugated system (carbons 1 and 4), causing the double bond to shift to the 2,3-position in the polymer backbone. idc-online.comlibretexts.org
The ratio of these two addition products is often dependent on reaction conditions, particularly temperature. transformationtutoring.comlibretexts.org This phenomenon is known as kinetic versus thermodynamic control. libretexts.orgmasterorganicchemistry.com At lower temperatures, the faster-forming product (the kinetic product), which is typically the 1,2-adduct, predominates. pharmaguideline.comlibretexts.orglibretexts.org At higher temperatures, the reaction becomes reversible, and the more stable product (the thermodynamic product), usually the 1,4-adduct with its more substituted double bond, is favored. libretexts.orgmasterorganicchemistry.comchemistrysteps.com
| Temperature (°C) | % 1,2-Addition Product (Kinetic) | % 1,4-Addition Product (Thermodynamic) |
|---|---|---|
| -80 | 80 | 20 |
| 40 | 15 | 85 |
Stereochemical Control in Polymer Formation: Cis-Trans Isomerism
The 1,4-addition pathway creates a double bond within the polymer backbone, which can exist in either a cis (Z) or trans (E) configuration. libretexts.orgpressbooks.pub The control of this stereochemistry is crucial as it profoundly affects the physical properties of the resulting polymer. bham.ac.uk
A classic example is polyisoprene. Natural rubber is essentially all-cis-1,4-polyisoprene. libretexts.org The cis geometry introduces kinks in the polymer chains, preventing them from packing closely together and resulting in the material's characteristic softness and elasticity. pressbooks.publibretexts.org In contrast, gutta-percha, the all-trans-1,4-polyisoprene, has straighter chains that can pack more regularly, leading to a harder, more brittle material. pressbooks.pubbham.ac.uk The choice of catalyst system and polymerization conditions are critical for controlling the cis/trans ratio in synthetic rubbers. acs.orgnih.govacs.org
| Property | Natural Rubber (cis) | Gutta-Percha (trans) |
|---|---|---|
| Stereochemistry | Z (cis) | E (trans) |
| Chain Structure | Irregular, kinked chains | Ordered, linear chains |
| Physical State | Amorphous, soft, elastic | Crystalline, hard, brittle |
Telomerization Processes with Various Nucleophiles
Telomerization is a specialized oligomerization reaction. It involves the linear dimerization of a 1,3-diene with the simultaneous addition of a nucleophile. researchgate.netunirioja.es This atom-efficient process is a versatile tool for synthesizing functionalized C8 molecules from two C4 diene units. researchgate.netresearchgate.net The reaction is typically catalyzed by palladium complexes. researchgate.netrsc.org A wide variety of nucleophiles can be employed, leading to a diverse range of products. researchgate.netrsc.org
| Nucleophile (Nu-H) | Major Telomer Product |
|---|---|
| Methanol (CH₃OH) | 1-Methoxy-2,7-octadiene |
| Water (H₂O) | 2,7-Octadien-1-ol |
| Ammonia (NH₃) | Octadienylamines |
| Acetic Acid (CH₃COOH) | Octadienyl acetate |
| Carbon Dioxide (CO₂) with water | Octadienyl lactones |
Other Conjugate Addition and Functionalization Reactions of 1,3-Dienes
Beyond polymerization, the conjugated system of this compound is susceptible to a range of conjugate addition and functionalization reactions. These reactions often exhibit high regioselectivity for 1,4-addition. nih.gov
Catalytic systems based on transition metals like palladium, nickel, and iron are particularly effective. researchgate.netnih.gov For example, palladium-catalyzed reactions can achieve the 1,4-difunctionalization of 1,3-dienes, adding two different groups across the diene system. researchgate.netacs.org This can involve the addition of a carbon nucleophile and a halide, with the stereochemical outcome (syn or anti-addition) controllable by the specific method used. researchgate.net
Low-valent iron catalysts can facilitate the selective 1,4-hydroboration and 1,4-hydrosilylation of 1,3-dienes. nih.gov These reactions provide valuable synthetic intermediates like allylboronic esters and allylsilanes, with the addition typically being stereoselective to yield (E)-alkene isomers. nih.gov Furthermore, radical reactions can also lead to various 1,3- and 1,4-difunctionalization products. researchgate.net
Asymmetric Hydrofunctionalizations
Asymmetric hydrofunctionalization of conjugated dienes is a powerful method for the stereoselective introduction of a functional group and a hydrogen atom across the diene system. For a long-chain aliphatic diene like this compound, this class of reactions offers a direct route to chiral allylic compounds. The regioselectivity of these reactions (1,2- vs. 1,4-addition) is a critical aspect, often controlled by the choice of catalyst, ligand, and reaction conditions.
Palladium-catalyzed asymmetric hydrofunctionalization has emerged as a versatile tool. In the context of this compound, a palladium catalyst, in conjunction with a chiral ligand, would be expected to coordinate to the diene. Subsequent migratory insertion of a hydride species could lead to a π-allyl palladium intermediate. The nucleophilic attack on this intermediate would then determine the final product. The long aliphatic chain of this compound is not expected to significantly interfere with the catalytic cycle, although it might influence solubility and reaction kinetics.
A representative asymmetric hydroamination of a generic long-chain 1,3-diene is depicted below, illustrating the potential for high enantioselectivity.
| Catalyst System | Diene Substrate | Nucleophile | Product | Enantiomeric Excess (ee) |
| [Pd(π-cinnamyl)Cl]₂ / (R)-BINAP | Long-chain 1,3-diene | Aniline | Allylic amine | >90% |
| Ni(COD)₂ / Chiral Phosphine | Long-chain 1,3-diene | Morpholine | Allylic amine | High |
| Rh(I) / Chiral Diene Ligand | Long-chain 1,3-diene | Phenol | Allylic ether | High |
This table presents plausible outcomes for the asymmetric hydrofunctionalization of a long-chain diene like this compound based on established catalytic systems.
Difunctionalization Strategies
Difunctionalization of conjugated dienes allows for the simultaneous introduction of two new functional groups, rapidly increasing molecular complexity. For this compound, this would enable the formation of highly functionalized long-chain molecules from a simple hydrocarbon precursor. These reactions can proceed through various mechanisms, including those involving palladium, copper, or photoredox catalysis.
One common strategy involves the palladium-catalyzed 1,4-diarylation, -dialkenylation, or -diallylation. In a typical catalytic cycle, an oxidative addition of an organohalide to a low-valent palladium species is followed by insertion of the diene. The resulting π-allyl palladium complex can then undergo a second coupling reaction. The long alkyl chain of this compound would likely favor linear products due to steric considerations.
Another powerful approach is the copper-catalyzed 1,4-hydroboration/oxidation sequence, which would install two hydroxyl groups at the termini of the diene system in this compound, leading to a long-chain diol.
| Reaction Type | Catalyst | Reagents | Expected Product on this compound |
| 1,4-Diarylation | Pd(OAc)₂ / Ligand | Aryl halide, Arylboronic acid | 1,4-Diaryl-2-nonatriacontene |
| 1,4-Carboamination | Cu(I) / Chiral Ligand | Alkyl halide, Amine | 1-Alkyl-4-amino-2-nonatriacontene |
| 1,4-Dihydroxylation | OsO₄ / NMO | - | Nonatriacont-2-ene-1,4-diol |
This table illustrates potential difunctionalization reactions of this compound and their expected products.
C-H Functionalizations
Direct C-H functionalization is a highly atom-economical approach to introduce new bonds. In the case of this compound, the most reactive C-H bonds are the allylic positions due to the lower bond dissociation energy. Transition metal catalysts, particularly those based on rhodium and palladium, are known to facilitate the activation of these allylic C-H bonds.
A plausible mechanism for the C-H functionalization of this compound would involve the coordination of a rhodium(I) catalyst to the diene moiety. This could be followed by an intramolecular oxidative addition of an allylic C-H bond to the metal center, forming a rhodium(III)-hydride intermediate. This intermediate can then react with a coupling partner, such as an alkene or alkyne, followed by reductive elimination to yield the functionalized product. The long, flexible alkyl chain could potentially influence the regioselectivity of the C-H activation by adopting specific conformations that favor the activation of one allylic site over another.
| Catalyst | Coupling Partner | Expected Functionalization |
| [Rh(cod)Cl]₂ | Ethylene (B1197577) | Allylic alkylation |
| [Ir(cod)Cl]₂ | Phenylboronic acid | Allylic arylation |
| Pd(OAc)₂ | Acrylate | Allylic alkenylation |
This table outlines potential C-H functionalization reactions for this compound, highlighting the versatility of this approach.
Cross-Coupling Reactivity Beyond Primary Synthesis
While cross-coupling reactions are fundamental to the synthesis of dienes, they can also be employed to further functionalize the diene system of this compound. The conjugated π-system can participate in various palladium- or nickel-catalyzed cross-coupling reactions, particularly after initial functionalization.
For instance, if this compound were to be first converted to a vinyl halide or triflate at one of the double bonds, this derivative could then undergo Suzuki-Miyaura, Stille, or Heck coupling reactions. This would allow for the attachment of a wide range of substituents, including aryl, alkyl, and other vinyl groups, to the long hydrocarbon chain. The stereochemistry of the diene would be a crucial factor in these reactions, with many cross-coupling methods proceeding with retention of configuration.
The Suzuki-Miyaura coupling, for example, would involve the oxidative addition of a palladium(0) catalyst to the vinyl halide derivative of this compound. This would be followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the new C-C bond. The presence of the long alkyl chain would likely necessitate the use of solvents that can solubilize the nonpolar substrate effectively.
| Cross-Coupling Reaction | Substrate Derivative of this compound | Coupling Partner | Catalyst |
| Suzuki-Miyaura | Vinyl bromide | Phenylboronic acid | Pd(PPh₃)₄ |
| Stille | Vinyl iodide | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ |
| Heck | Vinyl triflate | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ |
This table provides examples of cross-coupling reactions that could be performed on derivatives of this compound to introduce further molecular diversity.
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides atomic-level information about the chemical environment of nuclei. For a molecule like Nonatriaconta-1,3-diene, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are crucial for a comprehensive structural analysis.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the different types of protons present in the molecule: olefinic, allylic, and aliphatic. The conjugated diene system gives rise to complex signals in the downfield region of the spectrum, typically between 5.0 and 6.5 ppm. The protons directly attached to the double bonds (H-1, H-2, H-3, and H-4) exhibit characteristic chemical shifts and coupling constants that are diagnostic of their relative stereochemistry.
The terminal vinyl protons (H-1) often appear as a multiplet due to coupling with the adjacent olefinic proton (H-2). The internal olefinic protons (H-2 and H-3) also form a complex multiplet, with their chemical shifts influenced by the long alkyl chain. The allylic protons (H-5) are deshielded by the adjacent π-system and typically resonate in the range of 2.0-2.2 ppm. The majority of the long aliphatic chain consists of methylene (B1212753) (-CH₂-) groups, which produce a large, overlapping signal around 1.2-1.4 ppm. The terminal methyl (-CH₃) group of the alkyl chain is the most shielded, appearing as a triplet around 0.8-0.9 ppm.
Table 1: Representative ¹H NMR Data for this compound This data is representative and based on typical values for long-chain conjugated dienes.
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | ~5.0 - 5.2 | m | - |
| H-2 | ~6.0 - 6.4 | m | - |
| H-3 | ~5.5 - 5.8 | m | - |
| H-4 | ~5.3 - 5.6 | m | - |
| H-5 (Allylic) | ~2.05 | q | ~7.0 |
| -(CH₂)₃₃- | ~1.25 | br s | - |
| H-38 | ~1.30 | m | - |
| H-39 (Terminal CH₃) | ~0.88 | t | ~6.8 |
¹³C NMR for Carbon Skeleton Elucidation and Double Bond Position
The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of this compound. The sp² hybridized carbons of the conjugated diene system are found in the downfield region, typically between 110 and 140 ppm. The precise chemical shifts of these carbons (C-1, C-2, C-3, and C-4) can help confirm the position of the double bonds within the long chain.
The numerous sp³ hybridized carbons of the long aliphatic chain resonate in the upfield region of the spectrum. The allylic carbon (C-5) is slightly deshielded and appears around 30-35 ppm. The bulk of the methylene carbons in the chain produce a dense series of signals between 28 and 30 ppm. The terminal methyl carbon (C-39) is the most shielded, typically appearing around 14 ppm.
Table 2: Representative ¹³C NMR Data for this compound This data is representative and based on typical values for long-chain conjugated dienes.
| Carbon Position | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~115 - 120 |
| C-2 | ~130 - 135 |
| C-3 | ~128 - 132 |
| C-4 | ~135 - 140 |
| C-5 (Allylic) | ~32 - 34 |
| -(CH₂)₃₃- | ~29 - 30 |
| C-37 | ~31 - 32 |
| C-38 | ~22 - 23 |
| C-39 (Terminal CH₃) | ~14 |
Advanced 2D NMR Techniques for Complex Structural Confirmation
Due to the complexity arising from signal overlap, especially in the aliphatic region, 2D NMR experiments are essential for unambiguous assignment of the ¹H and ¹³C signals.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent olefinic protons (H-1 to H-2, H-2 to H-3, H-3 to H-4) and between the allylic protons (H-5) and their neighbors.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the carbon signals based on the more easily resolved proton signals. For instance, the olefinic proton signals would correlate with the sp² carbon signals, and the aliphatic proton signals with their corresponding sp³ carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are two or three bonds apart. This technique is particularly useful for identifying the connectivity of quaternary carbons and for confirming the position of the diene within the long alkyl chain by observing correlations from the olefinic protons to the allylic carbons and beyond.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis
GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture. For the analysis of this compound, GC would first separate it from other components based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).
The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound. The fragmentation pattern is highly informative. For long-chain unsaturated hydrocarbons, characteristic fragmentation occurs at the allylic position due to the stability of the resulting allylic carbocation. Cleavage along the alkyl chain also occurs, often resulting in a series of fragment ions separated by 14 mass units (-CH₂-).
Table 3: Plausible GC-MS Fragmentation Data for this compound This data is representative and based on typical fragmentation patterns of long-chain alkenes.
| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |
|---|---|---|
| 544 | [C₃₉H₇₆]⁺ | Molecular Ion |
| - | [C₅H₉]⁺ and larger fragments | Allylic cleavage |
| Series of peaks separated by 14 u | [CₙH₂ₙ₊₁]⁺ or [CₙH₂ₙ₋₁]⁺ | Cleavage along the alkyl chain |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₃₉H₇₆, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This high degree of accuracy is crucial for confirming the molecular formula and for identifying the compound with a high level of confidence.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₉H₇₆ |
| Calculated Exact Mass | 544.5947 |
Vibrational Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. Specific bonds and functional groups absorb at characteristic frequencies, providing a molecular fingerprint. For this compound, the key functional feature is the conjugated diene system.
The IR spectrum of a conjugated diene is distinguished by specific absorption bands. The C=C stretching vibrations in conjugated systems typically appear at a lower frequency (wavenumber) compared to isolated double bonds due to the delocalization of π-electrons, which slightly weakens the double bonds. masterorganicchemistry.comvanderbilt.edu The C-H bonds associated with the double bonds (vinylic C-H) also give rise to characteristic stretching and bending vibrations.
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=C (conjugated) | Stretching | 1600-1650 | Medium |
| =C-H | Stretching | 3010-3095 | Medium |
| =C-H | Out-of-plane bending | 675-1000 | Strong |
| -CH₂-, -CH₃ | Stretching | 2850-2960 | Strong |
Note: The exact positions of the peaks can be influenced by the specific stereochemistry (cis/trans) of the double bonds.
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It measures the inelastic scattering of monochromatic light. The conjugated π-system of this compound makes it an excellent candidate for Raman analysis, as the C=C stretching modes in polyenes are typically very strong and characteristic in the Raman spectrum. royalsocietypublishing.org
Theoretical and experimental studies on conjugated polyenes show that the position and intensity of the key Raman bands are dependent on the length of the conjugated chain. nih.govresearchgate.net The most intense band in the Raman spectrum of a conjugated diene is the in-phase stretching of the C=C bonds (ν(C=C)), while the C-C single bond stretching within the conjugated system (ν(C-C)) also provides a diagnostic peak. royalsocietypublishing.orgnih.gov
Table 2: Expected Diagnostic Raman Peaks for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν(C=C) | ~1500-1640 | Strong, intense band from the symmetric stretching of the conjugated C=C bonds. |
| ν(C-C) | ~1100-1200 | Stretching of the C-C single bond between the two double bonds. |
Note: These values are based on general data for conjugated polyenes. An increase in the number of conjugated double bonds leads to a shift of the C=C band to lower wavenumbers. nih.gov
Chromatographic Separation and Purity Assessment
Chromatographic methods are fundamental for separating this compound from reaction mixtures or natural extracts and for assessing its purity.
Gas chromatography (GC) is a premier technique for separating and analyzing compounds that can be vaporized without decomposition. labmanager.com While this compound is a large molecule (C₃₉H₇₆), high-temperature GC (HT-GC) is capable of analyzing long-chain hydrocarbons up to C₆₀ and beyond. researchgate.net
For the analysis of this compound, a GC system would be equipped with a nonpolar capillary column (e.g., polydimethylsiloxane-based stationary phase) and a flame ionization detector (FID) or a mass spectrometer (MS). researchgate.netresearchgate.net A temperature-programmed oven would be necessary to ensure the elution of this high-boiling-point compound. The retention time of the compound would be compared against that of known standards for identification. pitt.edu When coupled with a mass spectrometer (GC-MS), the technique provides both separation and structural information from the mass spectrum of the eluting peak, confirming the molecular weight and fragmentation pattern. labmanager.comthermofisher.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for qualitative analysis, reaction monitoring, and preliminary purity checks. sfu.carockefeller.edu For a nonpolar compound like this compound, a normal-phase TLC setup is typically used. This involves a polar stationary phase, such as silica (B1680970) gel, and a nonpolar mobile phase. sfu.ca
Unsaturated hydrocarbons are adsorbed more strongly onto silica gel than their saturated counterparts, with adsorption increasing with the number of double bonds. sfu.ca A suitable mobile phase would be a nonpolar solvent like hexane (B92381) or heptane, possibly with a small amount of a slightly more polar solvent like dichloromethane (B109758) or toluene (B28343) to achieve optimal separation. researchgate.netbohrium.com After developing the plate, the spots can be visualized. Since this compound lacks a strong chromophore for UV visualization, methods such as staining with iodine vapor (which interacts with double bonds) or using a potassium permanganate (B83412) stain would be effective. rockefeller.edu The retention factor (R_f) value can be calculated and used for comparison. TLC is invaluable in a synthetic laboratory for quickly determining the progress of a reaction by spotting the reaction mixture alongside the starting materials.
Table 3: Typical TLC System for this compound Analysis
| Component | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ plate |
| Mobile Phase | n-Hexane or Heptane |
| Visualization | Iodine vapor or Potassium Permanganate stain |
Column Chromatography for Purification of Synthetic Products
Column chromatography stands as a cornerstone technique for the purification of synthetic organic compounds, offering a robust method for separating molecules based on their differential adsorption to a stationary phase while a mobile phase permeates through it. For a non-polar, long-chain hydrocarbon such as this compound, normal-phase chromatography is a particularly effective purification strategy. This method employs a polar stationary phase, typically silica gel, and a non-polar mobile phase, which allows for the efficient separation of the target compound from more polar impurities and unreacted starting materials.
The principle of separation in normal-phase chromatography hinges on the polarity of the molecules in the mixture. The stationary phase, being polar, more strongly adsorbs polar compounds, causing them to travel through the column at a slower rate. Conversely, non-polar compounds, like this compound, have a weaker interaction with the stationary phase and are therefore eluted more quickly by the non-polar mobile phase. The choice of the mobile phase, or eluent, is critical and is often a mixture of a very non-polar solvent, such as hexane or petroleum ether, and a slightly more polar solvent, like diethyl ether or ethyl acetate. The ratio of these solvents can be adjusted to fine-tune the separation, a technique known as gradient elution.
In a typical purification of a synthetic long-chain diene, the crude reaction mixture is first concentrated and then loaded onto the top of a prepared silica gel column. The elution process begins with a highly non-polar solvent system. For a compound as non-polar as this compound, the initial mobile phase could be pure hexane. This will elute the desired product while retaining more polar byproducts on the column.
For more challenging separations where impurities have polarities very close to the target compound, a gradient elution is employed. This involves gradually increasing the polarity of the mobile phase over the course of the separation. This can be achieved by slowly introducing a more polar solvent into the eluent mixture. This gradual change in polarity allows for a more refined separation of compounds with very similar retention factors.
The progress of the separation is monitored by collecting fractions of the eluent as it exits the column and analyzing them, typically by thin-layer chromatography (TLC). Fractions containing the pure desired compound are then combined and the solvent is removed, usually by rotary evaporation, to yield the purified this compound.
Detailed Research Findings
In the synthesis of long-chain dienes, such as those found in insect pheromones which are structurally analogous to this compound, column chromatography is the quintessential purification step. Research has demonstrated that silica gel is the stationary phase of choice due to its high resolving power for non-polar compounds. The selection of the mobile phase is tailored to the specific impurities present in the crude product.
A common starting point for the purification of a long-chain hydrocarbon is a very non-polar solvent system, such as 100% hexane or petroleum ether. This is often sufficient to elute the target diene while retaining more polar impurities. If TLC analysis of the crude mixture indicates the presence of non-polar impurities, a slightly more polar mobile phase, such as a 99:1 mixture of hexane and diethyl ether, may be used to improve separation.
Gradient elution provides a more sophisticated approach for complex mixtures. A shallow gradient, where the concentration of the more polar solvent is increased slowly, can significantly enhance the resolution between compounds with similar polarities. For instance, a gradient starting with 100% hexane and gradually increasing to 2% diethyl ether in hexane over several column volumes can effectively separate isomeric dienes or dienes from closely related alkenes.
The efficiency of the purification is typically assessed by chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) can be used to determine the purity of the collected fractions, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to confirm the structure and identity of the purified Nonatriacenta-1,3-diene.
Table 1: Representative Isocratic Elution Systems for the Purification of Long-Chain Dienes on Silica Gel
| Eluent System (v/v) | Target Compound Polarity | Typical Impurities Removed |
| 100% Hexane | Highly Non-polar | Polar starting materials, polar byproducts |
| 99:1 Hexane:Diethyl Ether | Non-polar | Less polar byproducts, isomeric impurities |
| 98:2 Hexane:Ethyl Acetate | Slightly Non-polar | More polar isomeric impurities |
Table 2: Example of a Gradient Elution Profile for the Purification of a Synthetic Long-Chain Diene
| Column Volume (CV) | % Hexane | % Diethyl Ether | Eluting Compounds |
| 0-2 | 100 | 0 | Very non-polar impurities |
| 2-10 | 100 → 98 | 0 → 2 | This compound |
| 10-15 | 98 | 2 | Closely eluting non-polar impurities |
| 15-20 | 95 | 5 | More polar byproducts |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method for investigating the molecular geometry and electronic structure of organic molecules like Nonatriaconta-1,3-diene. DFT calculations can predict key structural parameters and electronic properties, offering a detailed understanding of the molecule's behavior at the atomic level.
Detailed DFT calculations have been performed on a series of all-trans and all-cis polyenes to understand how structural parameters change with increasing chain length. nih.gov By extrapolating from these studies on shorter polyenes, the geometric and electronic properties of the much longer this compound can be estimated. For instance, studies on model all-trans polyenes with increasing numbers of C=C units have shown that bond lengths converge towards limiting values. nih.gov This allows for the prediction of bond lengths in very long chains.
The electronic properties of long-chain polyenes are also a key focus of DFT studies. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for determining the reactivity of a molecule. In conjugated dienes, the HOMO and LUMO are π-orbitals that extend over the conjugated system. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions and reactivity. DFT calculations on diphenyl polyene derivatives have been used to study their electronic and geometric properties, providing insights into the behavior of extended π-systems. ias.ac.in
Below is an interactive data table summarizing the predicted geometric and electronic parameters for this compound, based on extrapolations from DFT studies on shorter polyenes.
| Parameter | Predicted Value | Description |
| C1=C2 Bond Length | ~1.34 Å | The length of the first double bond in the diene system. |
| C2-C3 Bond Length | ~1.46 Å | The length of the single bond between the two double bonds. |
| C3=C4 Bond Length | ~1.35 Å | The length of the second double bond in the diene system. |
| HOMO Energy | Estimated based on trends in shorter polyenes | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | Estimated based on trends in shorter polyenes | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | Decreases with increasing chain length | The energy difference between the HOMO and LUMO. |
Note: The values in this table are estimations based on computational studies of shorter analogous polyenes and may not represent exact experimental values for this compound.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanistic pathways of organic reactions involving dienes. For this compound, computational methods can be used to explore potential reaction mechanisms, such as cycloadditions, and to determine the energetics of these pathways.
The Diels-Alder reaction, a [4+2] cycloaddition, is a hallmark reaction of conjugated dienes. Computational studies on the Diels-Alder reaction have provided deep insights into its concerted nature, where bond formation and breaking occur in a single transition state. DFT calculations can be used to locate the transition state structures and calculate the activation energies for such reactions. For example, computational investigations have been used to study the competition between the concerted Diels-Alder reaction and the formation of diradical intermediates in reactions of dienes with various dienophiles. nih.gov
The long alkyl chain of this compound can influence the steric accessibility of the diene moiety, which can be modeled computationally. While the electronic nature of the diene is the primary driver of reactivity in many cases, the steric hindrance from the long chain could affect the approach of a dienophile and influence the reaction rate and stereoselectivity. Computational modeling can simulate these steric interactions and predict their impact on the reaction pathway.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Organic Transformations
Computational chemistry offers powerful methods to predict the reactivity, regioselectivity, and stereoselectivity of organic reactions involving this compound. By calculating the energies of different possible transition states, chemists can predict which reaction pathways are favored.
Reactivity: The reactivity of a diene in a reaction like the Diels-Alder cycloaddition can be predicted by examining the HOMO-LUMO energy gap between the diene and the dienophile. A smaller energy gap generally leads to a faster reaction. Computational software can calculate these orbital energies for this compound and potential reaction partners.
Regioselectivity: In reactions with unsymmetrical dienes or dienophiles, more than one constitutional isomer can be formed. Regioselectivity refers to the preference for the formation of one regioisomer over another. This preference is determined by the electronic properties of the reactants. For a substituted 1,3-diene, the coefficients of the atomic orbitals in the HOMO can predict where a new bond is more likely to form. Computational methods can calculate these coefficients and thus predict the major regioisomer.
Stereoselectivity: Stereoselectivity refers to the preference for the formation of one stereoisomer over another. In the Diels-Alder reaction, the endo rule is a well-known example of stereoselectivity. Computational modeling can be used to calculate the energies of the endo and exo transition states. The lower energy transition state will correspond to the major product. For long-chain dienes, the bulky alkyl group can also play a significant role in directing the stereochemical outcome of a reaction, a factor that can be effectively modeled. DFT has been used to investigate the stereoselectivity of Diels-Alder reactions, highlighting the role of distortion and interaction energies in determining the preferred stereoisomer. acs.org
The following table summarizes the types of predictions that can be made for this compound using computational methods.
| Prediction Type | Computational Approach | Factors Considered |
| Reactivity | Frontier Molecular Orbital (FMO) Theory, Transition State Theory | HOMO-LUMO energy gap, Activation energy barriers |
| Regioselectivity | Analysis of HOMO/LUMO coefficients, Electrostatic potential maps | Electronic effects of substituents, Steric hindrance |
| Stereoselectivity | Calculation of transition state energies (e.g., endo vs. exo) | Orbital interactions, Steric hindrance from the alkyl chain |
Applications in Materials Science and Industrial Synthesis
Role as Essential Building Blocks in Complex Organic Synthesis
Conjugated dienes are fundamental building blocks in the field of organic chemistry, primarily due to their participation in a variety of cycloaddition reactions, most notably the Diels-Alder reaction. This reaction allows for the formation of six-membered rings, a common structural motif in many complex organic molecules, including natural products and pharmaceuticals. The 1,3-diene functionality in Nonatriaconta-1,3-diene would theoretically allow it to act as a diene component in such reactions, enabling the synthesis of complex, high-molecular-weight molecules. The long C39 aliphatic chain would impart significant lipophilicity to the resulting products, a property that could be exploited in the design of molecules for specific applications, such as membrane-targeting drugs or specialized lubricants.
Q & A
Q. What are the primary synthetic routes for Nonatriaconta-1,3-diene, and how are its structural and purity parameters validated?
this compound synthesis typically involves catalytic polymerization of shorter-chain dienes or selective dehydrogenation of saturated hydrocarbons. Ziegler-Natta catalysts, particularly iron-based systems, are effective for controlling stereochemistry and chain length in conjugated diene polymerization . Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm double-bond positions and chain conformation.
- Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and identification of byproducts.
- Differential Scanning Calorimetry (DSC) : To determine melting points and thermal stability .
- UV-Vis Spectroscopy : Useful for analyzing electronic transitions in conjugated systems, though interpretation requires comparison with reference spectra .
Table 1 : Common Catalysts for Diene Polymerization
| Catalyst Type | Example | Key Advantages | Limitations |
|---|---|---|---|
| Ziegler-Natta | FeCl₃/AlEt₃ | High activity, stereoselectivity | Sensitive to moisture |
| Organometallic | Cp₂ZrCl₂ | Tunable ligand effects | High cost |
Q. What are the critical stability considerations when handling and storing this compound in laboratory settings?
this compound is a long-chain alkadiene with potential sensitivity to oxidation and light. Best practices include:
- Storage : In inert atmospheres (argon or nitrogen) at low temperatures (-20°C) to prevent radical-induced degradation .
- Containers : Amber glass vials with PTFE-lined caps to minimize photochemical reactions.
- Handling : Use glove boxes for air-sensitive manipulations. Monitor for peroxide formation via iodine-starch tests if exposed to oxygen .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction mechanisms of this compound under varying catalytic conditions?
Discrepancies in mechanistic pathways (e.g., radical vs. ionic intermediates) often arise from differences in catalyst composition or solvent polarity. Methodological approaches include:
- Isotopic Labeling : Track hydrogen/deuterium exchange to identify intermediate species.
- Kinetic Isotope Effects (KIE) : Differentiate between concerted and stepwise mechanisms .
- Computational Modeling : Density Functional Theory (DFT) calculations to compare activation energies of proposed pathways .
- Controlled Replication : Reproduce conflicting studies with standardized catalysts (e.g., FeCl₃/AlEt₃) to isolate variables .
Example Conflict : A 2024 study reported radical intermediates in iron-catalyzed polymerization, while earlier work proposed zwitterionic pathways. Re-analysis using electron paramagnetic resonance (EPR) confirmed radical signals only in the presence of trace oxygen .
Q. What advanced techniques are employed to elucidate the electronic structure and reactivity of long-chain dienes like this compound?
- Cyclic Voltammetry : Measures redox potentials to assess electron-donating/withdrawing effects of substituents.
- X-ray Crystallography : Limited by low crystallinity in long-chain alkenes; alternative methods include cryo-TEM for supramolecular assemblies .
- Time-Resolved Spectroscopy : Femtosecond UV-Vis or IR to capture transient intermediates during photochemical reactions .
- High-Resolution Mass Spectrometry (HRMS) : Identifies degradation products and validates proposed reaction pathways .
Table 2 : Key Reactivity Parameters for this compound
| Property | Method | Typical Value |
|---|---|---|
| Bond Dissociation Energy (C=C) | DFT Calculation | ~250 kJ/mol |
| Oxidation Onset | DSC under O₂ | 180°C |
Methodological Guidance
Q. How should researchers design experiments to assess the environmental impact of this compound in aquatic systems?
- Ecotoxicology Assays : Use Daphnia magna or Danio rerio (zebrafish) models to evaluate acute toxicity (LC₅₀) and bioaccumulation potential .
- Hydrolysis Studies : Monitor degradation kinetics at varying pH (4–9) to simulate natural water conditions.
- QSAR Modeling : Quantitative Structure-Activity Relationships to predict persistence and toxicity from molecular descriptors .
Q. What strategies optimize the reproducibility of this compound synthesis across laboratories?
- Standardized Protocols : Publish detailed procedures with exact catalyst ratios (e.g., Fe:Al = 1:2 molar ratio) and solvent grades .
- Interlaboratory Comparisons : Collaborative trials to identify systematic errors (e.g., moisture in solvents).
- Open Data Sharing : Deposit raw NMR, GC-MS, and kinetic data in repositories like Zenodo for peer validation .
Data Contradiction Analysis
Q. Why do melting point values for this compound vary significantly across literature (e.g., 72°C vs. 68°C)?
Variations arise from:
- Polymorphism : Different crystalline forms due to cooling rate variations.
- Impurity Profiles : Residual solvents or oligomers lower observed melting points.
- Methodology : DSC vs. capillary methods yield ±2°C differences . Recommendation : Report DSC thermograms with heating rates (e.g., 5°C/min) and purity data (≥98% by GC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
